Trans-methyl 4-(4-methoxyphenyl)pyrrolidine-3-carboxylate

Catalog No.
S3015968
CAS No.
1187933-27-2
M.F
C13H17NO3
M. Wt
235.283
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Trans-methyl 4-(4-methoxyphenyl)pyrrolidine-3-carb...

CAS Number

1187933-27-2

Product Name

Trans-methyl 4-(4-methoxyphenyl)pyrrolidine-3-carboxylate

IUPAC Name

methyl (3R,4S)-4-(4-methoxyphenyl)pyrrolidine-3-carboxylate

Molecular Formula

C13H17NO3

Molecular Weight

235.283

InChI

InChI=1S/C13H17NO3/c1-16-10-5-3-9(4-6-10)11-7-14-8-12(11)13(15)17-2/h3-6,11-12,14H,7-8H2,1-2H3/t11-,12+/m1/s1

InChI Key

YZBHPTZUARKXKZ-PIJUOVFKSA-N

SMILES

COC1=CC=C(C=C1)C2CNCC2C(=O)OC

Solubility

not available

Trans-methyl 4-(4-methoxyphenyl)pyrrolidine-3-carboxylate is a chemical compound characterized by the molecular formula C13H17NO3 and a molecular weight of 235.28 g/mol. It is also known by several synonyms, including methyl 4-(4-methoxyphenyl)pyrrolidine-3-carboxylate and 4-(4-methoxyphenyl)-3-pyrrolidinecarboxylic acid methyl ester . The compound features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle, and a methoxyphenyl group, contributing to its unique properties.

Typical for esters and amines. Key reactions include:

  • Esterification: The compound can undergo hydrolysis in the presence of water or acid to yield the corresponding carboxylic acid and alcohol.
  • Nucleophilic Substitution: The methoxy group can be replaced by various nucleophiles under appropriate conditions.
  • Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

The synthesis of trans-methyl 4-(4-methoxyphenyl)pyrrolidine-3-carboxylate typically involves several steps:

  • Formation of the Pyrrolidine Ring: Starting materials such as amino acids or aldehydes can be reacted with appropriate reagents to form the pyrrolidine structure.
  • Methylation: The carboxylic acid group can be converted into a methyl ester using methyl iodide or dimethyl sulfate in the presence of a base.
  • Introduction of the Methoxy Group: The methoxyphenyl moiety can be introduced through electrophilic aromatic substitution or coupling reactions.

Trans-methyl 4-(4-methoxyphenyl)pyrrolidine-3-carboxylate has potential applications in:

  • Pharmaceutical Development: As a building block for synthesizing novel therapeutic agents.
  • Research: In studies focused on the structure-activity relationship of pyrrolidine derivatives.
  • Chemical Synthesis: As an intermediate in organic synthesis processes.

Several compounds share structural similarities with trans-methyl 4-(4-methoxyphenyl)pyrrolidine-3-carboxylate. Notable examples include:

Compound NameMolecular FormulaUnique Features
(3S,4R)-methyl 4-(4-methoxyphenyl)pyrrolidine-3-carboxylateC13H17NO3Stereochemistry at the pyrrolidine ring
Methyl 3-pyrrolidinecarboxylateC8H15NO2Lacks the methoxyphenyl substituent
4-(4-Methoxyphenyl)pyrrolidine-2-carboxylic acidC13H15NO3Different position of the carboxylic acid group

These compounds highlight the uniqueness of trans-methyl 4-(4-methoxyphenyl)pyrrolidine-3-carboxylate through its specific methoxy substitution and pyrrolidine configuration, which may influence its biological activity and chemical reactivity.

XLogP3

1.1

Dates

Modify: 2023-08-17

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